3-(4-Methylphenyl)propyl morpholin-4-ylacetate
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Overview
Description
3-(4-Methylphenyl)propyl 2-morpholinoacetate is an organic compound with the molecular formula C16H23NO3 It is a derivative of morpholine and is characterized by the presence of a 4-methylphenyl group attached to a propyl chain, which is further connected to a morpholinoacetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylphenyl)propyl 2-morpholinoacetate typically involves the reaction of 3-(4-methylphenyl)propyl bromide with morpholinoacetic acid in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of 3-(4-Methylphenyl)propyl 2-morpholinoacetate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
Chemical Reactions Analysis
Types of Reactions
3-(4-Methylphenyl)propyl 2-morpholinoacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the aromatic ring, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Methylphenyl)propyl 2-morpholinoacetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Methylphenyl)propyl 2-morpholinoacetate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylphenyl)propyl acetate
- 3-(4-Methylphenyl)propylamine
- 3-(4-Methylphenyl)propyl alcohol
Uniqueness
3-(4-Methylphenyl)propyl 2-morpholinoacetate is unique due to the presence of the morpholinoacetate moiety, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its specific applications and activities.
Properties
Molecular Formula |
C16H23NO3 |
---|---|
Molecular Weight |
277.36 g/mol |
IUPAC Name |
3-(4-methylphenyl)propyl 2-morpholin-4-ylacetate |
InChI |
InChI=1S/C16H23NO3/c1-14-4-6-15(7-5-14)3-2-10-20-16(18)13-17-8-11-19-12-9-17/h4-7H,2-3,8-13H2,1H3 |
InChI Key |
YYVXKYCOEPEWMW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CCCOC(=O)CN2CCOCC2 |
Origin of Product |
United States |
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